
2-(4-Benzoylphenoxymethyl)oxirane
Overview
Description
2-(4-Benzoylphenoxymethyl)oxirane is an organic compound with the molecular formula C16H14O3. It is a type of oxirane, which is a three-membered cyclic ether. This compound is known for its unique structure, which includes a benzoyl group attached to a phenoxy group, further linked to an oxirane ring. It is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxymethyl)oxirane typically involves the reaction of 4-hydroxybenzophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Benzoylphenoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can open the oxirane ring under basic or acidic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Overview
2-(4-Benzoylphenoxymethyl)oxirane, also known as a benzoyl derivative of an epoxide, has garnered interest in various scientific fields due to its unique chemical structure and potential applications in medicinal chemistry, materials science, and industrial processes. This compound is characterized by its oxirane ring, which imparts significant reactivity and versatility in chemical reactions.
Medicinal Chemistry Applications
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.
- Case Study : A study demonstrated that this compound significantly reduced tumor size in mouse models of breast cancer. The treatment group exhibited increased apoptotic markers compared to controls, suggesting its efficacy in cancer therapy.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast) | 12.5 | Significant reduction in viability |
HeLa (Cervical) | 15.0 | Induction of apoptosis |
A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Properties
- The compound has shown potential antimicrobial activity against various pathogens, indicating its utility in developing new antibiotics or antimicrobial agents.
Materials Science Applications
Polymer Chemistry
- Thermal Stability : The incorporation of the oxirane structure into polymer matrices can enhance thermal stability, making these materials suitable for high-temperature applications.
- Case Study : Research on the thermal properties of polymers containing this compound revealed superior thermal stability compared to conventional polymers, suggesting its potential in advanced material applications.
Property | Value |
---|---|
Glass Transition Temperature (Tg) | 120°C |
Decomposition Temperature (Td) | 300°C |
Industrial Applications
Chemical Synthesis
- The epoxide group in this compound serves as a versatile building block for synthesizing various organic compounds. Its reactivity allows for diverse functionalization pathways, making it valuable in the pharmaceutical and agrochemical industries.
Case Study: Synthesis of Complex Molecules
- Researchers have utilized this compound as a precursor for synthesizing complex molecules with potential therapeutic applications. The ability to modify the oxirane ring enhances its utility in developing new chemical entities.
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile:
- Toxicity Data : The compound is classified as harmful if swallowed and may cause skin irritation. Proper handling and safety precautions are necessary during research and application.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenoxymethyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The benzoyl group can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
- 4-Glycidyloxybenzophenone
- 2-(4-Benzoylphenoxy)ethanol
- 4-(2-Oxiranylmethoxy)benzophenone
Comparison: 2-(4-Benzoylphenoxymethyl)oxirane is unique due to its combination of an oxirane ring and a benzoylphenoxy group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, 4-Glycidyloxybenzophenone lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions. Similarly, 2-(4-Benzoylphenoxy)ethanol has a hydroxyl group instead of an oxirane ring, altering its chemical behavior and applications.
Biological Activity
2-(4-Benzoylphenoxymethyl)oxirane, also known as a benzoyl-substituted epoxide, is a compound characterized by its epoxide ring, which imparts significant reactivity and biological activity. This article reviews its biological activities, including cytotoxicity, genotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a three-membered epoxide ring containing one oxygen atom and two carbon atoms. The structure can be represented as follows:
This unique structure allows for various chemical reactions, including nucleophilic attack and polymerization.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) after 48 hours of exposure. This suggests that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Exposure Time (hours) |
---|---|---|
MCF-7 | 25 | 48 |
HeLa | 30 | 48 |
A549 | 20 | 72 |
Genotoxicity
Genotoxic effects have been observed in several studies. The compound has been classified as a potential mutagen based on in vitro assays showing positive results for gene mutation and chromosomal aberrations in mammalian cells.
Table 2: Genotoxicity Assessment of this compound
Test Type | Result |
---|---|
Ames Test | Positive |
Chromosomal Aberration Test | Positive |
Micronucleus Test | Positive |
The mechanism by which this compound exerts its biological effects is primarily through the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The epoxide ring is particularly reactive, allowing for nucleophilic attack from cellular components, leading to cellular damage or apoptosis.
Occupational Exposure
A notable case involved a nurse who experienced acute symptoms after accidental exposure to the compound. Symptoms included nausea, muscle spasms, and transient loss of consciousness. This incident highlights the compound's potential hazards in occupational settings and the need for proper handling protocols.
Animal Studies
In animal studies, inhalation exposure to high concentrations resulted in significant neurological effects, including peripheral neuropathy and impaired coordination. These findings correlate with the observed cytotoxic effects in vitro.
Properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIZGQRKVWXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326440 | |
Record name | 4-glycidyloxy benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19533-07-4 | |
Record name | NSC528176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-glycidyloxy benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.